6-Bromo-3-chloro-2-fluoroiodobenzene
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Overview
Description
6-Bromo-3-chloro-2-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6H2BrClFI. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of 6-Bromo-3-chloro-2-fluoroiodobenzene typically involves multiple steps. Initially, iodobenzene is synthesized, followed by substitution reactions to introduce the fluorine, chlorine, and bromine atoms. These reactions require specific reagents and conditions to ensure the correct substitution pattern . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-Bromo-3-chloro-2-fluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of multiple halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include cesium carbonate, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
6-Bromo-3-chloro-2-fluoroiodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new probes and imaging agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-fluoroiodobenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms allows it to participate in various chemical reactions, leading to the formation of new compounds. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
6-Bromo-3-chloro-2-fluoroiodobenzene can be compared with other polyhalogenated benzene derivatives, such as:
3-Chloro-4-fluoroiodobenzene: This compound has a similar structure but lacks the bromine atom, which can affect its reactivity and applications.
6-Bromo-3-chloro-2-fluorobenzaldehyde: This compound has an aldehyde group instead of an iodine atom, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Properties
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(8)5(9)6(3)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYDOAGNYVTLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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